3-Butenyl acetate
Overview
Description
3-Butenyl acetate, also known as but-3-enyl acetate, is an organic compound with the molecular formula C6H10O2. It is an ester formed from 3-buten-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenyl acetate can be synthesized through the esterification of 3-buten-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Butenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Butenoic acid or 3-butenal.
Reduction: 3-Buten-1-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Butenyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its pleasant odor makes it useful in studies related to olfaction and pheromone research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-butenyl acetate involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester group undergoes nucleophilic attack, leading to various transformations depending on the reagents and conditions used. The molecular targets and pathways involved in its biological effects are primarily related to its interaction with sensory receptors .
Comparison with Similar Compounds
- 2-Butenyl acetate
- 4-Butenyl acetate
- 3-Buten-2-ol acetate
Comparison: 3-Butenyl acetate is unique due to its specific structure, which imparts distinct chemical and sensory properties. Compared to its isomers, it has a different reactivity profile and odor characteristics, making it particularly valuable in the flavor and fragrance industries .
Properties
IUPAC Name |
but-3-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKXSSZASGLISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883699 | |
Record name | 3-Buten-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-84-7 | |
Record name | 3-Buten-1-ol, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenyl acetate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157648 | |
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Record name | 3-Buten-1-ol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Buten-1-ol, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Buten-1-ol acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Butenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNC9Y3RL85 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methyl-3-butenyl acetate in organic synthesis?
A: 3-Methyl-3-butenyl acetate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, leading to the formation of diverse and valuable compounds. For instance, it can be employed in the synthesis of dihydrotagetone, a fragrance compound, through a radical addition reaction followed by pyrolysis []. Additionally, it acts as a key starting material in the production of (±)-grandisol, a pheromone found in various insects, through a multi-step synthesis involving dichloroketene addition, reduction, aldol condensation, and ring-opening reactions [].
Q2: What are the key aroma volatiles found in Chilean pepino fruit, and how are they biosynthesized?
A: Unlike foreign cultivars, Chilean pepinos exhibit low citric acid content, with malic and quinic acids being predominant. Aroma profiling reveals 3-Methyl-3-butenyl acetate and 3-Methyl-2-butenyl acetate, both derived from the terpenoid pathway, as the principal aroma volatiles in Chilean pepino fruit []. Additionally, trans-2-hexenal, originating from the lipoxygenase pathway, contributes significantly to the fruit's aroma profile [].
Q3: How does the maturity of pepino fruit impact its aroma profile and other quality parameters?
A: The aroma profile of pepino fruit undergoes significant changes during the ripening process. As the fruit matures, the concentration of key aroma volatiles, including 3-methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate, increases, contributing to the characteristic aroma of ripe pepinos []. This change in aroma profile coincides with other ripening-dependent quality parameter shifts, such as softening of the fruit, increased soluble solids content, and color development []. Parameters like titratable acidity and organic acid content remain relatively stable throughout development [].
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